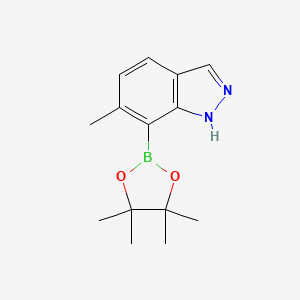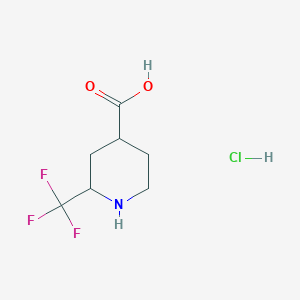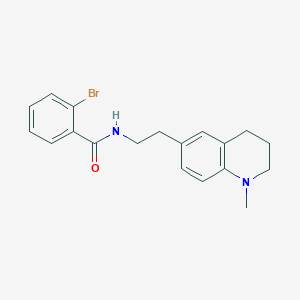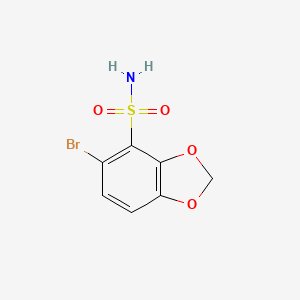
N-(2-(2-phenylmorpholino)ethyl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-phenylmorpholino)ethyl)-2-naphthamide, commonly referred to as NPe6, is a photosensitizing agent that has been extensively studied for its potential applications in photodynamic therapy (PDT). PDT is a non-invasive treatment for various types of cancer, which involves the use of a photosensitizer, light, and oxygen to produce reactive oxygen species that can selectively destroy cancer cells. NPe6 has shown promising results in preclinical studies as a photosensitizer for various types of cancer, including lung, breast, and prostate cancer.
Wissenschaftliche Forschungsanwendungen
Neurofibrillary Tangles and Beta-Amyloid Plaques Localization
A derivative of N-(2-(2-phenylmorpholino)ethyl)-2-naphthamide, [18F]FDDNP, was utilized in positron emission tomography (PET) studies to locate and quantify neurofibrillary tangles (NFTs) and beta-amyloid senile plaques (APs) in the brains of Alzheimer's disease (AD) patients. This non-invasive technique aids in the diagnostic assessment of AD and monitoring responses to experimental treatments (Shoghi-Jadid et al., 2002).
Electron Transport in Organic Compounds
Research on naphthylamine-based compounds, including structures similar to N-(2-(2-phenylmorpholino)ethyl)-2-naphthamide, indicated their potential as electron transporting materials (ETMs) in organic electronics. These materials demonstrated significant electron mobility, contributing to their application in organic light-emitting diodes (OLEDs) (Tse, Kwok, & So, 2006).
High-Performance Perovskite Solar Cells
A study introduced a nonfullerene electron transporting material based on naphthalene diimide (NDI) small molecules, showcasing over 20% power conversion efficiency in perovskite solar cells (PSCs). This material, related to the structure of N-(2-(2-phenylmorpholino)ethyl)-2-naphthamide, offers a low-cost, one-step synthesis approach with enhanced stability and performance in PSC applications (Jung et al., 2018).
Allelochemical Stress in Aquatic Organisms
N-phenyl-2-naphthylamine, a compound structurally related to N-(2-(2-phenylmorpholino)ethyl)-2-naphthamide, was found to exert oxidative stress and inhibit photosynthesis in Chlorella vulgaris. This allelochemical caused increased antioxidant enzyme activities, membrane detachment, and subcellular structure disruption, demonstrating its potential environmental impact and mechanism of toxicity (Qian et al., 2009).
Polymerization of Ethylene
A mechanistic study on ethylene polymerizations catalyzed by nickel(II) complexes derived from bulky anilinotropone ligands, akin to N-(2-(2-phenylmorpholino)ethyl)-2-naphthamide, illustrated the production of branched polyethylenes. This research provides insights into the catalytic processes and potential industrial applications for polyethylene production (Jenkins & Brookhart, 2004).
Eigenschaften
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-23(21-11-10-18-6-4-5-9-20(18)16-21)24-12-13-25-14-15-27-22(17-25)19-7-2-1-3-8-19/h1-11,16,22H,12-15,17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKPPOUZYUDXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2462074.png)
![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)
![2-(3-hydroxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2462078.png)

![4-[(4-Chlorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2462081.png)



![4-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2462089.png)
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2462091.png)

